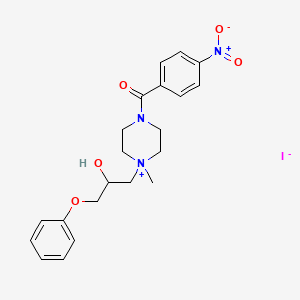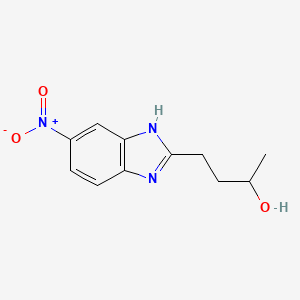![molecular formula C15H17BrN2O2 B5173186 2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B5173186.png)
2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide, also known as BPCCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPCCH is a cyclopropane-containing molecule that has shown promising results in preclinical studies as a potential anticancer agent.
Mechanism of Action
The exact mechanism of action of 2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide is not yet fully understood. However, it is believed that 2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide exerts its anticancer activity by inhibiting the activity of tubulin, a protein that plays a crucial role in cell division. By inhibiting the activity of tubulin, 2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects:
2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide has been shown to exhibit low toxicity in preclinical studies, indicating its potential as a safe and effective anticancer agent. Additionally, 2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide has been shown to be stable in biological fluids, which is a desirable characteristic for a potential drug candidate.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide is its potent anticancer activity against various cancer cell lines. However, one of the limitations of 2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several potential future directions for the research on 2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide. One potential direction is to investigate the efficacy of 2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide in combination with other anticancer agents to enhance its anticancer activity. Another potential direction is to explore the potential applications of 2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide in other disease areas, such as infectious diseases or neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide and to optimize its properties for clinical use.
Synthesis Methods
The synthesis of 2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide involves the reaction of N'-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboximidamide with 2-bromo-1-methylcyclopropanecarbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide.
Scientific Research Applications
2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. Several preclinical studies have shown that 2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide has also been shown to induce apoptosis in cancer cells, which is a desirable characteristic for a potential anticancer agent.
properties
IUPAC Name |
2-bromo-1-methyl-N'-(2-phenylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-15(8-12(15)16)14(20)18-17-13(19)11-7-10(11)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCJTUQIAQJPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1Br)C(=O)NNC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole hydrobromide](/img/structure/B5173107.png)
![2-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5173117.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5173124.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5173131.png)
![6-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5173144.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B5173155.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylpropanamide](/img/structure/B5173173.png)
![1-cyclohexyl-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5173178.png)
![5-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5173196.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5173201.png)
![N-(3-fluorophenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinamine](/img/structure/B5173206.png)

![2-[(2,5-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5173212.png)